molecular formula C26H25NO6 B069955 Fmoc-3,4-dimethoxy-L-phenylalanine CAS No. 184962-88-7

Fmoc-3,4-dimethoxy-L-phenylalanine

Cat. No. B069955
CAS RN: 184962-88-7
M. Wt: 447.5 g/mol
InChI Key: XJRGWWYKCGWQHH-QFIPXVFZSA-N
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Description

Fmoc-3,4-dimethoxy-L-phenylalanine (Fmoc-Dmp) is an amino acid used in peptide synthesis, a method of creating peptides, proteins, and other molecules from their component amino acids. Fmoc-Dmp is a derivative of the amino acid phenylalanine and is widely used in peptide synthesis due to its stability and reactivity. Fmoc-Dmp can be used to create peptides with a wide range of applications, from pharmaceuticals to cosmetics.

Scientific Research Applications

  • Synthesis of Protected Phenylalanine Derivatives :

  • Antibacterial Composite Materials :

    • Schnaider et al. (2019) discuss using Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies in resin-based composites for antibacterial and anti-inflammatory applications (Schnaider et al., 2019).
  • Self-Assembly and Hydrogelation :

    • Ryan, Anderson, & Nilsson (2010) explore how the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives are influenced by side-chain halogenation (Ryan, Anderson, & Nilsson, 2010).
  • Nanoassembly and Nanotube Formation :

  • C-Terminal Modification Effects :

  • Comparison with Peptoid Derivatives :

  • Bioinspired Nanostructures and Adhesion :

    • Fichman et al. (2014) explore the self-assembly of DOPA-containing peptides and their potential applications in biotechnology (Fichman et al., 2014).
  • Preparation of Biotinylated Amino Acids :

    • Feng, Li, Kang, & Liu (2010) report a method for preparing biotinylated 4-amino-D-phenylalanine with Fmoc as the protecting group (Feng, Li, Kang, & Liu, 2010).
  • Fabrication of Antibacterial Hydrogels :

    • Zhao et al. (2021) describe the fabrication of Fmoc-F-based supramolecular hydrogels with improved antibacterial properties (Zhao et al., 2021).
  • Investigations in Crystal Structures :

    • Bojarska et al. (2020) provide a comprehensive summary of noncovalent interactions in crystal structures of amino acids with the Fmoc moiety (Bojarska et al., 2020).

Safety and Hazards

Fmoc-3,4-dimethoxy-L-phenylalanine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust and aerosols formation should be avoided. Non-sparking tools should be used. All sources of ignition should be removed. Personnel should be evacuated to safe areas. People should be kept away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRGWWYKCGWQHH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443272
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

184962-88-7
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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